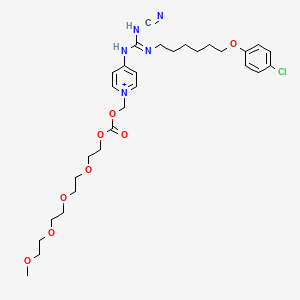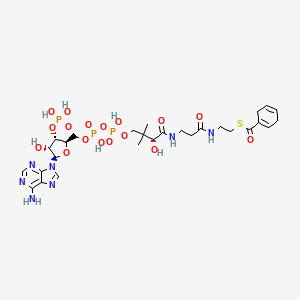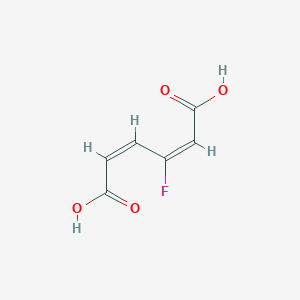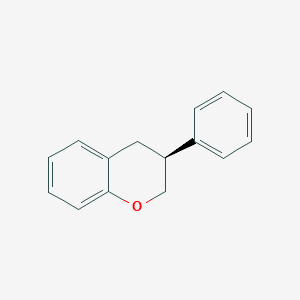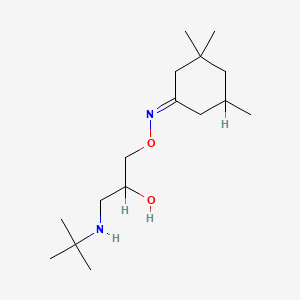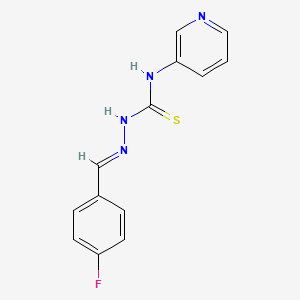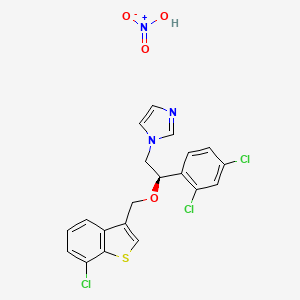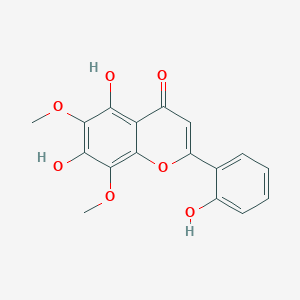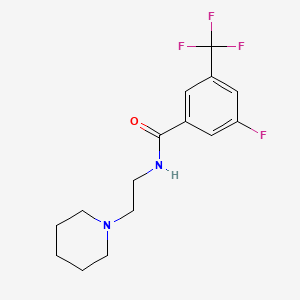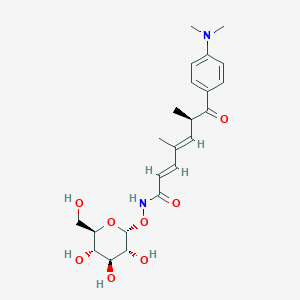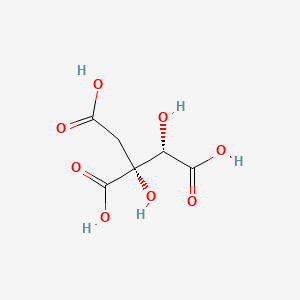
2-(メトキシメチル)ベンゼン-1,4-ジアミン
概要
説明
2-(Methoxymethyl)benzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O. It is a derivative of benzene, featuring two amino groups at the 1 and 4 positions and a methoxymethyl group at the 2 position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
科学的研究の応用
2-(Methoxymethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
It’s worth noting that aromatic amines like this compound often undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) substitutes for a leaving group in another molecule . This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Aromatic amines can participate in various biochemical reactions, including electrophilic aromatic substitution . In these reactions, an electrophile (a molecule that accepts an electron pair) substitutes for a hydrogen atom in an aromatic system . This can lead to changes in the structure and function of the target molecule .
Result of Action
It’s worth noting that the european chemicals agency (echa) has classified this substance as toxic if swallowed, toxic in contact with skin, toxic to aquatic life with long-lasting effects, causing serious eye irritation, harmful if inhaled, and may cause an allergic skin reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)benzene-1,4-diamine typically involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst such as palladium or platinum . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete reduction of the nitro group to an amino group.
Industrial Production Methods: In industrial settings, the production of 2-(Methoxymethyl)benzene-1,4-diamine follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 2-(Methoxymethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions include quinones, substituted amines, and various benzene derivatives .
類似化合物との比較
- 2-(Hydroxymethyl)benzene-1,4-diamine
- 2-(Ethoxymethyl)benzene-1,4-diamine
- 2-(Methoxymethyl)benzene-1,3-diamine
Comparison: 2-(Methoxymethyl)benzene-1,4-diamine is unique due to the presence of the methoxymethyl group at the 2 position, which influences its chemical reactivity and physical properties.
特性
IUPAC Name |
2-(methoxymethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKBLCWBDLLVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187451 | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337906-36-2 | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337906-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337906362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYMETHYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5982W4U40M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine influence its reactivity compared to other substituted benzene-1,4-diamines?
A1: The research indicates that the electron-withdrawing nature of the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine makes it the slowest to oxidize among the series of benzene-1,4-diamines studied. [] The removal of the first electron is the rate-determining step in its oxidation. Interestingly, while the electron-withdrawing effect leads to a faster coupling with 3-aminophenol compared to analogs with electron-donating groups, it is slower than the unsubstituted benzene-1,4-diamine. This suggests steric hindrance from the 2-substituent plays a role in the overall reaction rate. [] Furthermore, the formation of nonproductive adducts with coupling agents like 3-amino-2,6-dimethylphenol is kinetically favored for 2-(methoxymethyl)benzene-1,4-diamine, further slowing down the color formation process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
